molecular formula C24H27N3O4 B14992326 GPVI antagonist 2

GPVI antagonist 2

货号: B14992326
分子量: 421.5 g/mol
InChI 键: MLGZFHLZGVILRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GPVI antagonist 2 is a compound that targets glycoprotein VI (GPVI), a receptor found on the surface of platelets. GPVI plays a crucial role in platelet activation and aggregation, which are essential processes in the formation of blood clots. By inhibiting GPVI, this compound aims to prevent thrombus formation, making it a promising candidate for antithrombotic therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GPVI antagonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final compound. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

GPVI antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

科学研究应用

GPVI antagonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study platelet activation and aggregation mechanisms.

    Biology: Investigated for its role in modulating platelet function and its potential therapeutic effects in thrombotic diseases.

    Medicine: Explored as a potential antithrombotic agent for preventing and treating conditions such as myocardial infarction and stroke.

    Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents .

作用机制

GPVI antagonist 2 exerts its effects by binding to the D2 domain of GPVI, preventing its interaction with collagen and other ligands. This inhibition disrupts the signaling pathways involved in platelet activation and aggregation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI dimerization and the prevention of downstream signaling events .

相似化合物的比较

Similar Compounds

Uniqueness of GPVI Antagonist 2

This compound is unique in its specific binding to the D2 domain of GPVI, which induces steric hindrance and structural modifications that inhibit GPVI interactions with its major ligands. This specificity and mechanism of action make it a promising candidate for antithrombotic therapy with potentially lower bleeding risks compared to other antiplatelet agents .

生物活性

Glycoprotein VI (GPVI) is a critical receptor on platelets that mediates collagen-induced platelet activation, playing a significant role in thrombus formation. GPVI antagonist 2, also known by its chemical identifier 880399-00-8, has emerged as a promising candidate in the development of antithrombotic therapies due to its ability to inhibit GPVI signaling pathways. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound functions by selectively inhibiting the binding of collagen to GPVI, thereby preventing platelet activation and aggregation. The compound demonstrates varying inhibitory potency against different agonists:

Agonist IC50 (μM)
Collagen0.35
CRP (Collagen Related Peptide)0.80
Convulxin195.2
Thrombin81.38

These values indicate that this compound is particularly effective against collagen and CRP, which are key mediators in thrombus formation .

Efficacy in Preclinical Models

Preclinical studies have validated the efficacy of this compound through various in vitro and in vivo models. For instance, flow cytometry and light transmission aggregometry assays have been employed to assess the compound's impact on platelet aggregation induced by collagen and other agonists. Results have shown that this compound significantly reduces platelet aggregation, confirming its potential as an antiplatelet agent .

Case Studies

  • Study on Antithrombotic Efficacy :
    In a comparative study assessing small-molecule GPVI antagonists, this compound was evaluated alongside other compounds such as losartan and cinanserin. The study found that while losartan exhibited some inhibitory effects at higher concentrations, this compound demonstrated superior potency at lower doses, suggesting a favorable therapeutic profile for managing thrombotic risks .
  • Clinical Relevance :
    A phase II clinical trial involving revacept (a related GPVI-targeted therapy) indicated that targeting the GPVI-collagen interaction could effectively reduce thrombus formation without increasing bleeding risk. This supports the rationale for developing small-molecule antagonists like this compound as safer alternatives to traditional antiplatelet therapies .

Safety Profile

The safety profile of this compound appears promising based on its mechanism of action and preclinical findings. Unlike conventional antiplatelet agents that can increase bleeding risk, GPVI antagonists selectively inhibit platelet activation at sites of vascular injury without affecting overall hemostasis . This characteristic is crucial for developing therapies aimed at patients with cardiovascular diseases who are at risk for thrombosis.

Future Directions

Ongoing research focuses on optimizing the pharmacokinetics and pharmacodynamics of this compound. Molecular modeling studies suggest potential binding interactions with key residues in the GPVI receptor that could enhance its selectivity and potency . Future clinical trials will be essential to fully understand its therapeutic potential in diverse patient populations.

属性

分子式

C24H27N3O4

分子量

421.5 g/mol

IUPAC 名称

4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26)

InChI 键

MLGZFHLZGVILRC-UHFFFAOYSA-N

规范 SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。